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molecular formula C8H16O4 B2704529 [1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol CAS No. 130369-33-4

[1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol

Cat. No. B2704529
M. Wt: 176.212
InChI Key: BCXOBYJPCUTNTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08158616B2

Procedure details

At 0° C., to a solution of diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate (3.0 g, 0.010 mol) in THF (20 mL) was added 2.0 M of lithium tetrahydroaluminate in tetrahydrofuran (16 mL) slowly with stirring. The mixture was stirred for 2 h, allowing warm up to rt. At 0° C., to the reaction was added dropwise water (1.2 mL), 15% NaOH solution (1.2 mL) and water (3.6 mL) successively and the resultant mixture was stirred for 20 min at rt. The mixture was filtered and the filtrate was concentration to give the desired product (1.64 g, 89%) as colorless oil which was used directly in the next step without purification.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
89%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1([O:19][CH3:20])[CH2:6][C:5]([C:13](OC(C)C)=[O:14])([C:7](OC(C)C)=[O:8])[CH2:4]1.[AlH4-].[Li+].O.[OH-].[Na+]>C1COCC1>[CH3:20][O:19][C:3]1([O:2][CH3:1])[CH2:4][C:5]([CH2:7][OH:8])([CH2:13][OH:14])[CH2:6]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
COC1(CC(C1)(C(=O)OC(C)C)C(=O)OC(C)C)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[AlH4-].[Li+]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
16 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.2 mL
Type
reactant
Smiles
O
Name
Quantity
1.2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3.6 mL
Type
reactant
Smiles
O
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentration

Outcomes

Product
Name
Type
product
Smiles
COC1(CC(C1)(CO)CO)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.64 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 93.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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